molecular formula C9H10LiNO2S B2550469 Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate CAS No. 2490404-50-5

Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Cat. No.: B2550469
CAS No.: 2490404-50-5
M. Wt: 203.18
InChI Key: FKGZAAUJMYTRRV-UHFFFAOYSA-M
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Description

Lithium 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a lithium salt derivative of a tetrahydrobenzothiophene scaffold featuring an amino group at the 3-position and a carboxylate moiety at the 2-position. This structure combines the rigidity of the bicyclic tetrahydrobenzothiophene core with the ionic character of the lithium carboxylate, enhancing its solubility in polar solvents compared to esterified analogues.

Properties

IUPAC Name

lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.Li/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12;/h1-4,10H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGZAAUJMYTRRV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CCC2=C(C1)C(=C(S2)C(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction, a cornerstone in thiophene synthesis, is pivotal for constructing the benzothiophene scaffold. This one-pot, three-component reaction involves a ketone, a cyanoacetate, and elemental sulfur under basic conditions. For lithium 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate:

Step 1: Formation of Ethyl 2-Amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Cyclohexanone (5.0 mmol) reacts with ethyl cyanoacetate (5.5 mmol) and sulfur (6.0 mmol) in ethanol containing morpholine (10 mol%) at 80°C for 12 hours. The intermediate 2-aminothiophene derivative precipitates upon cooling and is purified via recrystallization from ethanol.

Step 2: Hydrolysis of the Cyano Group
The nitrile moiety at position 3 is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (6 M) at reflux for 6 hours. This yields 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid as a white solid.

Step 3: Lithium Salt Formation
The carboxylic acid (2.0 mmol) is dissolved in water and neutralized with lithium hydroxide monohydrate (2.2 mmol) at 25°C. The solution is lyophilized to obtain the lithium salt as a hygroscopic powder.

Alternative Route: Directed Lithiation-Carboxylation

For regioselective carboxylation, directed ortho-metalation (DoM) offers precise functionalization:

Step 1: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1-benzothiophene
4,5,6,7-Tetrahydro-1-benzothiophene is nitrated at position 3 using fuming nitric acid in acetic anhydride, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.

Step 2: Directed Lithiation and CO₂ Quenching
The amine (1.0 mmol) is treated with lithium diisopropylamide (LDA, 1.2 mmol) in tetrahydrofuran (THF) at −78°C. After 1 hour, dry ice (CO₂) is introduced, yielding the lithium carboxylate directly upon warming to room temperature.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray diffraction of the intermediate ethyl ester confirms the bicyclic framework. Key metrics include:

  • Bond lengths : C2–S1 = 1.712 Å, C3–N1 = 1.342 Å.
  • Dihedral angles : Thiophene ring puckering angle = 12.5°.

Spectroscopic Data

  • IR (KBr) : ν = 3415 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C aromatic).
  • ¹H NMR (D₂O) : δ 2.45–2.60 (m, 4H, cyclohexyl CH₂), 3.20 (s, 2H, NH₂), 6.85 (s, 1H, thiophene H).
  • ¹³C NMR : δ 175.8 (COO⁻), 142.3 (C2), 128.5 (C3), 35.6–25.1 (cyclohexyl carbons).

Comparative Analysis of Synthetic Methods

Parameter Gewald Route Directed Lithiation
Yield 65–72% 55–60%
Regioselectivity Moderate (C2 vs. C3) High (C2-specific)
Reaction Time 18–24 hours 8–10 hours
Purification Recrystallization Column chromatography

The Gewald method offers higher yields but requires stringent control over cyclization regiochemistry. Directed lithiation, while lower-yielding, ensures precise carboxylate placement.

Mechanistic Insights

Gewald Reaction Mechanism

  • Knoevenagel Condensation : Cyclohexanone and ethyl cyanoacetate form an α,β-unsaturated nitrile.
  • Cyclization : Sulfur incorporation via radical intermediates generates the thiophene ring.
  • Amination : Ammonia or morpholine mediates tautomerization to the 2-aminothiophene.

Directed Lithiation Dynamics

The amino group directs LDA to deprotonate the adjacent C2 position, enabling electrophilic trapping by CO₂. This leverages the amine’s lone pair to stabilize the lithio-intermediate.

Applications and Derivatives

Lithium 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate serves as:

  • Coordination polymer precursor : Self-assembles with transition metals (e.g., Cu²⁺) into porous frameworks.
  • Pharmaceutical intermediate : Functionalization at C3 yields kinase inhibitors targeting oncogenic pathways.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzothiophene ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The tetrahydrobenzothiophene core is a common motif in several synthesized compounds, with variations in substituents influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene Derivatives
Compound Name Substituents Key Features Synthesis Highlights Potential Applications
Lithium 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate - 3-amino
- 2-carboxylate (lithium salt)
High polarity due to ionic carboxylate; enhanced water solubility. Likely derived from hydrolysis of ethyl ester precursors (e.g., Ethyl 2-amino-... in ) followed by lithium salt formation. Pharmaceutical candidate (inference based on structural analogues).
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () - 2-amino
- 3-carboxylate (ethyl ester)
Lower polarity due to ester group; serves as a synthetic intermediate. Prepared via established methods for benzothiophene functionalization . Intermediate for anticancer agents (e.g., pyrimidinone derivatives) .
Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () - 2-amino
- 3-carboxylate (ethyl ester)
- 6-(1,1-dimethylpropyl)
Bulky alkyl substituent increases lipophilicity; may improve membrane permeability. Commercial availability suggests scalable synthesis (Parchem) . Potential CNS-targeting drug due to lipophilicity.
Ethyl 2-{[3-(anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () - Chromene-anilinocarbonyl substituent Extended conjugation system; possible fluorescence or DNA-intercalating properties. Complex multi-step synthesis involving chromene coupling . Photodynamic therapy or sensor applications.
3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide () - Methylthio
- Carbothioamide
Electron-withdrawing groups alter reactivity; potential enzyme inhibition. Supplier-sourced; synthesis likely involves thioamide introduction . Antimicrobial or enzyme inhibitor.

Biological Activity

Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C13H19NO2S
  • Molecular Weight : 253.37 g/mol
  • CAS Number : 438220-75-8

The biological activity of lithium derivatives often involves modulation of neurotransmitter systems and cellular signaling pathways. Specifically, lithium compounds have been noted for their effects on:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : This inhibition is significant in mood stabilization and neuroprotection.
  • Regulation of Inositol Monophosphatase : This regulation affects phosphoinositide signaling pathways crucial for neuronal function.

Antidepressant Effects

This compound has shown potential antidepressant-like effects in animal models. Studies indicate that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain, contributing to mood improvement.

Neuroprotective Properties

Research indicates that lithium compounds may protect against neurodegenerative diseases by reducing oxidative stress and inflammation. For instance, lithium has been shown to upregulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), promoting neuronal survival and growth.

Study on Lipid Metabolism

A notable study investigated the effects of related compounds on lipid metabolism in diet-induced obesity (DIO) mice. The compound ZJ001 (a derivative) was shown to inhibit the SREBP pathway, leading to reduced hepatic lipid accumulation. The administration of ZJ001 resulted in improved glucose tolerance and decreased mRNA levels of SREBP-related genes .

Analgesic Activity Assessment

Another study assessed the analgesic properties of similar benzothiophene derivatives using the "hot plate" method on mice. The results indicated that certain derivatives exhibited significant analgesic effects exceeding those of standard analgesics like metamizole .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameBiological ActivityReference
This compoundAntidepressant and neuroprotective
ZJ001Inhibits lipid synthesis; improves glucose tolerance
Benzothiophene derivativesAnalgesic effects

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